4-Ethyl-1-octyn-3-ol
Overview
Description
4-Ethyl-1-octyn-3-ol: is an organic compound with the molecular formula C10H18O . It is a colorless to yellowish liquid with a perceptible odor. This compound is also known by other names such as 1-Octyn-3-ol, 4-ethyl- and 4-ethyloct-1-yn-3-ol .
Mechanism of Action
4-Ethyl-1-octyn-3-ol, also known as 4-Ethyloct-1-yn-3-ol, is a chemical compound with the molecular formula
C10H18OC_{10}H_{18}OC10H18O
. This compound has been used in various applications, including as a corrosion inhibitor . However, the detailed mechanism of action of this compound is not well-documented in the literature. The following sections provide a hypothetical overview of the potential targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and environmental influences on the action of this compound.Target of Action
Given its use as a corrosion inhibitor , it can be hypothesized that the compound interacts with metal surfaces to prevent oxidation and corrosion.
Result of Action
The primary result of the action of this compound is the prevention of corrosion on metal surfaces . This is achieved by forming a protective layer that prevents the metal from interacting with corrosive agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-octyn-3-ol typically involves the reaction of 4-ethyl-1-octyne with a suitable oxidizing agent to introduce the hydroxyl group at the third carbon position. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques like distillation and crystallization ensures the final product’s purity .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1-octyn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products:
Oxidation: Formation of 4-ethyl-1-octyn-3-one.
Reduction: Formation of 4-ethyl-1-octene or 4-ethyl-octane.
Substitution: Formation of 4-ethyl-1-octyn-3-chloride.
Scientific Research Applications
4-Ethyl-1-octyn-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis.
Industry: Utilized as a corrosion inhibitor in oilfield applications
Comparison with Similar Compounds
- 1-Octyn-3-ol
- 4-Methoxycarbonyl-4-phenylcyclohexanone
- (2-Ethyl-1-Hydroxyhexyl)Acetylene
Comparison: this compound is unique due to its specific structure, which includes an ethyl group at the fourth position and a hydroxyl group at the third position of the octyne chain. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the ethyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .
Properties
IUPAC Name |
4-ethyloct-1-yn-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-4-7-8-9(5-2)10(11)6-3/h3,9-11H,4-5,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUQUEAUUPYEKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044697 | |
Record name | 4-Ethyloct-1-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5877-42-9 | |
Record name | 4-Ethyl-1-octyn-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5877-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl-3-hydroxy-1-octyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005877429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octyn-3-ol, 4-ethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62119 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Octyn-3-ol, 4-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Ethyloct-1-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethyloct-1-yn-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.041 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-ETHYL-3-HYDROXY-1-OCTYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1LYK1CE9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-ethyl-1-octyn-3-ol attract Hippodamia variegata, and what are the implications for pest control?
A1: Research suggests that this compound, along with other volatile compounds released by aphid-infested cotton plants, acts as a chemical signal for Hippodamia variegata []. This ladybird species exhibits a strong preference for the volatile profile of infested plants, indicating its use in locating prey. Electrophysiological recordings confirmed that H. variegata possesses olfactory receptors sensitive to this compound, eliciting a detectable response []. Behavioral assays, particularly using Y-tube olfactometers, further demonstrated the attractive nature of this compound, especially at higher concentrations [].
Q2: What analytical techniques were employed to identify and study this compound?
A2: Researchers utilized Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the volatile profiles of both aphid-infested and healthy cotton plants []. This technique facilitated the separation and identification of individual volatile compounds, including this compound, based on their mass-to-charge ratios and fragmentation patterns. Electrophysiological recordings, specifically electroantennography (EAG), were conducted to assess the responsiveness of H. variegata antennae to this compound []. This method provided insights into the compound's ability to stimulate olfactory receptors in the ladybird.
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